molecular formula C19H16F3N3O3S B2817318 2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1212278-66-4

2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2817318
CAS No.: 1212278-66-4
M. Wt: 423.41
InChI Key: INWAIRBJADEMBM-UHFFFAOYSA-N
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Description

2,11-Dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a structurally complex heterocyclic compound characterized by a benzoxadiazocine core fused with a bicyclic system. Key functional groups include a nitro (-NO₂) substituent at position 8, a 2-(trifluoromethyl)phenyl group at position 3, and a thione (-C=S) moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to electronic polarization.

Properties

IUPAC Name

9,13-dimethyl-4-nitro-10-[2-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-10-16-12-9-11(25(26)27)7-8-15(12)28-18(10,2)24(17(29)23-16)14-6-4-3-5-13(14)19(20,21)22/h3-10,16H,1-2H3,(H,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWAIRBJADEMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,11-Dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a complex organic compound with significant potential in medicinal chemistry. The presence of functional groups such as the nitro and trifluoromethyl groups enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential applications in drug development.

Chemical Structure and Properties

The compound features a unique structure that combines various functional groups which contribute to its biological activity. The molecular formula is C18H16F3N3O3SC_{18}H_{16}F_3N_3O_3S, and it has a molecular weight of approximately 393.39 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, derivatives containing nitro and trifluoromethyl groups have shown significant antibacterial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesMIC (µg/mL)Target Bacteria
Compound ANitro group32Bacillus cereus
Compound BTrifluoromethyl group128Micrococcus luteus
2,11-Dimethyl-8-nitro...Nitro + TrifluoromethylTBDTBD

Note: MIC values are indicative and require further validation for the specific compound .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Bacterial Growth : Similar compounds have been shown to disrupt bacterial cell wall synthesis or function by targeting essential enzymes.
  • Reactive Oxygen Species (ROS) Generation : The presence of nitro groups can lead to the generation of ROS, which may contribute to bacterial cell death.
  • Interference with Metabolic Pathways : Functional groups can interact with metabolic enzymes, altering bacterial metabolism.

Case Studies

  • Antibacterial Efficacy : In studies involving similar compounds with nitro and trifluoromethyl substitutions, significant antibacterial activity was observed against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. These studies suggest that the compound could serve as a template for developing new antibiotics.
  • Cytotoxicity Assessments : Preliminary cytotoxicity assessments indicate that while some derivatives exhibit potent antibacterial properties, they also need to be evaluated for cytotoxic effects on human cells to ensure safety for therapeutic use.

Future Directions

Further research is essential to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
  • Structure-Activity Relationship (SAR) Analysis : To identify which structural modifications enhance antibacterial efficacy while minimizing toxicity.
  • Broader Spectrum Testing : Evaluating efficacy against a wider array of pathogens including resistant strains.

Comparison with Similar Compounds

Table 1. Structural Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Benzoxadiazocine NO₂, CF₃-Ph, S ~500 (estimated)
4-Methyl-4H-benzo[1,4]oxazine-3-thione Benzoxazine CH₃, S ~193
4-Amino-5-(3-fluorophenyl)-2H-triazole-3-thione Triazole NH₂, F-Ph, S ~224

Physicochemical and Computational Similarity

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-halogenated analogs, enhancing membrane permeability .
  • Tanimoto Similarity : Using fingerprint-based metrics (e.g., MACCS or Morgan fingerprints), the target compound may show <50% similarity to simpler thiones due to its fused core and substituent complexity .

Table 3. Computational Similarity Metrics

Compound Pair Tanimoto Coefficient (MACCS) Dice Index (Morgan)
Target vs. 4-Methyl-benzoxazine-3-thione ~0.35 ~0.40
Target vs. 5-(4-Sulfonylphenyl)-triazole-thione ~0.28 ~0.32

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